![molecular formula C7H5IN2O B3071724 4-Iodobenzo[d]isoxazol-3-amine CAS No. 1012367-55-3](/img/structure/B3071724.png)

4-Iodobenzo[d]isoxazol-3-amine

Overview

Description

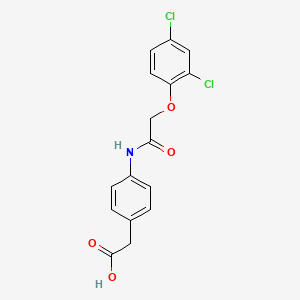

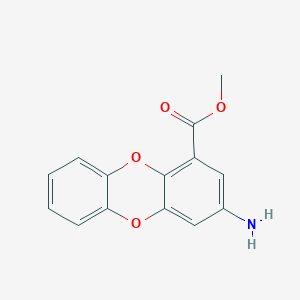

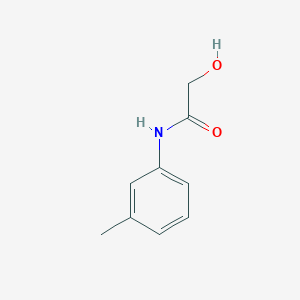

4-Iodobenzo[d]isoxazol-3-amine is a chemical compound that belongs to the class of isoxazole derivatives. It has a molecular formula of C7H5IN2O and a molecular weight of 260.03 g/mol .

Molecular Structure Analysis

The molecular structure of 4-Iodobenzo[d]isoxazol-3-amine consists of a five-membered isoxazole ring with an iodine atom attached to the benzene ring .Chemical Reactions Analysis

The most common reaction involving isoxazoles is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .Scientific Research Applications

Synthesis Applications

A significant application of 4-Iodobenzo[d]isoxazol-3-amine is in the synthesis of various complex organic compounds. For instance, it is utilized in the heterocycle-to-heterocycle route for synthesizing quinoline-4-amines. This process involves reductive heterocyclization of substituted 3-(2-nitrophenyl)isoxazoles using Zn0 or Fe0 dust and HOAc, leading to the formation of a variety of quinoline-4-amines and several other compounds (Coffman et al., 2014). Additionally, the iodocyclization of O-methyloximes of 2-alkyn-1-ones yields 4-iodoisoxazoles, which can then undergo various palladium-catalyzed reactions to form 3,4,5-trisubstituted isoxazoles. This process has been adapted for parallel synthesis, leading to a diverse library of trisubstituted isoxazoles (Waldo et al., 2008).

Catalysis and Reactions

4-Iodobenzo[d]isoxazol-3-amine also finds use in catalysis and reaction processes. For example, it plays a role in the palladium-catalyzed three-component cascade process, which involves the use of 2-iodobenzoyl chloride or methyl 2-iodobenzoate, allene, and primary aliphatic or aromatic amines. This process efficiently produces N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones (Grigg et al., 2002). Moreover, iodine(III)-mediated [3 + 2] cyclization in aqueous medium utilizes 4-Iodobenzo[d]isoxazol-3-amine to synthesize benzo[d]isoxazole-4,7-diols, offering a novel method for creating compounds that are challenging to obtain through classical methods (Hou et al., 2013).

Antimicrobial Applications

Additionally, 4-Iodobenzo[d]isoxazol-3-amine derivatives have been explored for their antimicrobial properties. For example, the synthesis of 3-methyl-4H-isoxazol-5-one and its coupling with diazotized substituted amine to form 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones demonstrated antibacterial and antifungal activities, especially against gram-positive bacteria like Staphylococcus aureus (Banpurkar et al., 2018).

properties

IUPAC Name |

4-iodo-1,2-benzoxazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKORJSVHOFMLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=NO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodobenzo[d]isoxazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine](/img/structure/B3071642.png)

![3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071696.png)

![2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3071716.png)